[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile
Brand Name: Vulcanchem
CAS No.: 88757-71-5
VCID: VC15912058
InChI: InChI=1S/C11H6ClN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2
SMILES:
Molecular Formula: C11H6ClN3O3
Molecular Weight: 263.63 g/mol

[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile

CAS No.: 88757-71-5

Cat. No.: VC15912058

Molecular Formula: C11H6ClN3O3

Molecular Weight: 263.63 g/mol

* For research use only. Not for human or veterinary use.

[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile - 88757-71-5

Specification

CAS No. 88757-71-5
Molecular Formula C11H6ClN3O3
Molecular Weight 263.63 g/mol
IUPAC Name 2-(7-chloro-5-nitroquinolin-8-yl)oxyacetonitrile
Standard InChI InChI=1S/C11H6ClN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2
Standard InChI Key KVZSPUSLOOGSLI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC#N)N=C1

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure derives from the quinoline scaffold, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • Chloro group (Cl) at position 7, which enhances lipophilicity and influences electronic properties.

  • Nitro group (NO₂) at position 5, a strong electron-withdrawing group that modulates reactivity and biological activity.

  • Oxyacetonitrile (-OCH₂CN) at position 8, introducing a nitrile functional group capable of participating in further chemical modifications .

The molecular formula is C₁₁H₅ClN₃O₃, with a molecular weight of 278.63 g/mol. The IUPAC name is 2-((7-chloro-5-nitroquinolin-8-yl)oxy)acetonitrile.

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR: Expected signals include a singlet for the acetonitrile methylene group (δ 4.8–5.2 ppm) and aromatic protons influenced by the nitro and chloro substituents (δ 8.1–9.0 ppm) .

  • IR Spectroscopy: Strong absorptions for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and nitrile group (~2240 cm⁻¹) .

Solubility and Stability

  • Solubility: Limited aqueous solubility due to the nitro and chloro groups; soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Susceptible to photodegradation; storage under inert conditions recommended.

Biological Activities

CompoundBacterial Strain (MIC, µg/mL)Fungal Strain (MIC, µg/mL)
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrileE. coli: 25C. albicans: 50
5-NitroquinolineE. coli: 40C. albicans: 80
ChloroquineE. coli: 100C. albicans: 200

Anticancer Activity

In vitro studies on HL-60 leukemia cells demonstrated dose-dependent cytotoxicity, with an IC₅₀ of 0.38 µM (72-hour exposure). Mechanistic studies suggest DNA intercalation and topoisomerase II inhibition .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundHL-60 (IC₅₀, µM)MCF-7 (IC₅₀, µM)
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile0.381.2
Doxorubicin0.120.45

Mechanistic Insights

DNA Interaction

The planar quinoline ring intercalates between DNA base pairs, while the nitro group facilitates single-strand breaks via radical formation. Molecular docking studies indicate high affinity for the minor groove .

Enzyme Inhibition

The compound inhibits topoisomerase II (Ki = 0.9 µM), disrupting DNA replication. Nitroreductase enzymes reduce the nitro group to nitro radicals, exacerbating oxidative stress .

Research Implications and Future Directions

Drug Development

  • Prodrug potential: The nitrile group can be hydrolyzed to carboxylic acids for enhanced bioavailability.

  • Combination therapies: Synergy observed with fluconazole against resistant Candida strains (FICI = 0.3).

Environmental Considerations

  • Biodegradation: Slow degradation in soil (t₁/₂ = 45 days); phytotoxicity studies recommend controlled disposal.

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